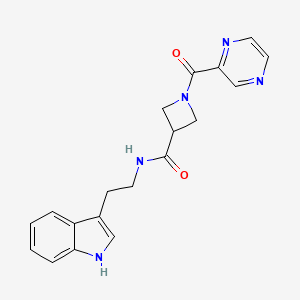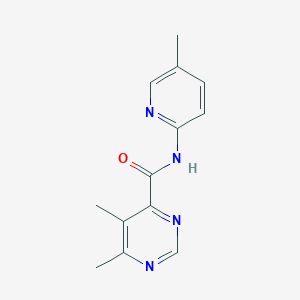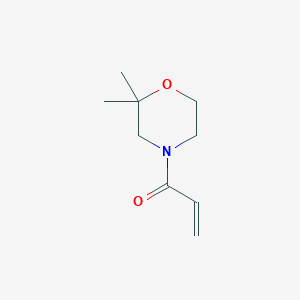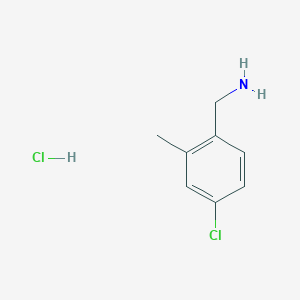![molecular formula C27H24N4O2 B2884461 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 349549-18-4](/img/structure/B2884461.png)
1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazoline derivatives, such as the compound , have been found to possess significant antimicrobial properties . They are effective against a range of microorganisms and can be used in the development of new antimicrobial chemotherapeutic agents. The electron-rich nitrogen heterocycles in pyrazoline derivatives play a crucial role in their biological activities .
Anticancer Potential
Research indicates that pyrazoline derivatives exhibit anticancer activities . They can be designed and synthesized to target specific cancer cells, potentially leading to the development of novel anticancer drugs .
Anti-inflammatory Uses
Due to their chemical structure, these compounds can be used to explore anti-inflammatory properties. They may inhibit certain pathways that cause inflammation, making them candidates for anti-inflammatory medications .
Antidepressant Effects
The compound’s structure suggests potential use in antidepressant therapy. By interacting with neurotransmitter pathways, it could help in the treatment of depression .
Antidiabetic Applications
Pyrazoline derivatives have shown promise in antidiabetic research. They may influence insulin release or mimic insulin’s effects, which could be beneficial in treating diabetes .
Antitubercular Activity
The compound’s derivatives could be explored for their antitubercular effects. Given the global concern over tuberculosis, this application could lead to significant advancements in treatment options .
Propiedades
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-19(32)31-26(17-25(28-31)20-13-15-23(33-2)16-14-20)24-18-30(22-11-7-4-8-12-22)29-27(24)21-9-5-3-6-10-21/h3-16,18,26H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZCHBOWEPMMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)


![Methyl 2-amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2884394.png)
![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)


![2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2884399.png)
![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2884400.png)
